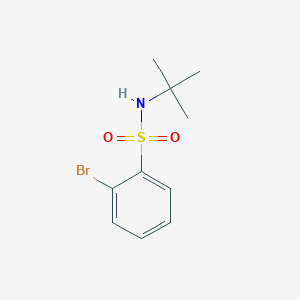
2-bromo-N-tert-butylbenzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Bromo-N-tert-butylbenzenesulfonamide is C10H14BrNO2S. The InChI Code is 1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 .Chemical Reactions Analysis
2-Bromo-N-tert-butylbenzenesulfonamide is used as a reagent in synthetic organic chemistry for the preparation of various sulfonamides. It is also used in medicinal chemistry for the development of new drugs and as a starting material for the synthesis of other biologically active compounds.Physical And Chemical Properties Analysis
This compound has a melting point of 98-102°C and is soluble in common organic solvents such as ethanol, acetone, and chloroform. It is an odorless compound with a characteristic pale yellow color.Applications De Recherche Scientifique
Occurrence and Environmental Fate
- Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlighted the need for more research on their occurrence, environmental fate, and toxicity. This review underscores significant knowledge gaps for many NBFRs, underscoring the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Characterization
- Cyclic Compounds Containing Aminobenzenesulfonamide : Research work introduced and summarized the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The development of sequential reactions for the synthesis of unique polyheterocyclic compounds and the production of 2-aminobenzenesulfonamide-containing agents highlights the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Environmental Implications
- Phthalate Exposure and Children's Health : While not directly related to 2-bromo-N-tert-butylbenzenesulfonamide, studies on phthalates have examined the impact of environmental contaminants on health, suggesting that exposure to certain chemicals can perturb normal development and increase the risk of allergic diseases. Such research underscores the importance of understanding the environmental and health impacts of various chemical compounds (Braun, Sathyanarayana, & Hauser, 2013).
Mécanisme D'action
2-Bromo-N-tert-butylbenzenesulfonamide has several biological activities including antibacterial and anti-tumor properties. It has been shown to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus.
Safety and Hazards
Orientations Futures
Although 2-Bromo-N-tert-butylbenzenesulfonamide has several potential applications, there are limitations to its use. The compound has low solubility in water, which limits its use in certain applications. Future directions for research could focus on developing new synthetic routes to improve the solubility of the compound.
Relevant Papers For more detailed information, please refer to the related peer-reviewed papers, technical documents, and similar products provided by Sigma-Aldrich .
Propriétés
IUPAC Name |
2-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGWGSNHQLIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406591 | |
| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butylbenzenesulfonamide | |
CAS RN |
138733-50-3 | |
| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


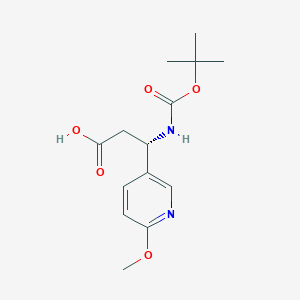
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
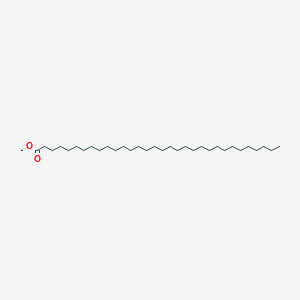
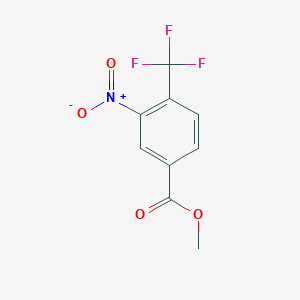



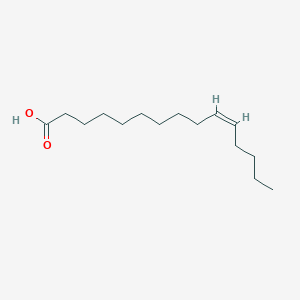
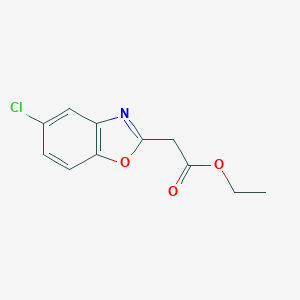
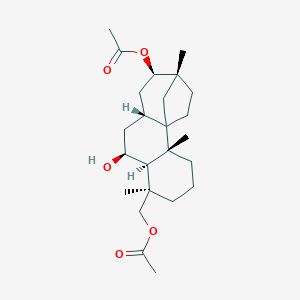
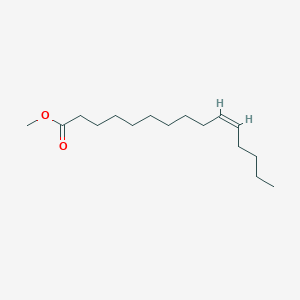
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)